2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Description

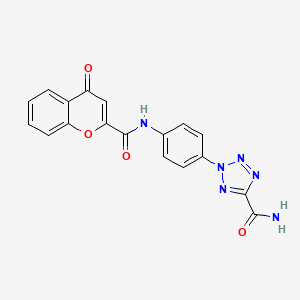

2-(4-(4-Oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a hybrid heterocyclic compound combining a coumarin (chromene) scaffold with a tetrazole-carboxamide moiety. Key structural features include:

- Coumarin Core: A 4-oxo-4H-chromene system substituted at position 2 with a carboxamide group.

- Phenyl Bridge: Links the coumarin unit to the tetrazole ring.

- Tetrazole-Carboxamide: A 2H-tetrazole ring with a carboxamide substituent at position 4.

Properties

IUPAC Name |

2-[4-[(4-oxochromene-2-carbonyl)amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6O4/c19-16(26)17-21-23-24(22-17)11-7-5-10(6-8-11)20-18(27)15-9-13(25)12-3-1-2-4-14(12)28-15/h1-9H,(H2,19,26)(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHKWYSOWISPFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-oxo-4H-chromene-2-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is reacted with 4-aminophenyl-2H-tetrazole-5-carboxamide under appropriate conditions to form the desired compound .

Chemical Reactions Analysis

2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the chromene core to dihydrochromene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anti-inflammatory Activity :

- Studies have indicated that derivatives of chromone compounds can inhibit enzymes such as lipoxygenase, which plays a crucial role in inflammatory processes. Research has shown that certain chromone carboxamide derivatives exhibit significant inhibition of 5-lipoxygenase activity, suggesting their potential as anti-inflammatory agents .

-

Anticancer Properties :

- Chromone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications in the chromone structure can enhance cytotoxicity. Compounds with specific substituents have shown promising results in inhibiting tumor growth in vitro .

- Antimicrobial Activity :

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. The synthetic routes often involve multi-step processes that yield various derivatives with enhanced biological properties.

-

Synthesis of Derivatives :

- The synthesis of 2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves the formation of amide bonds and the introduction of functional groups that can modulate biological activity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to improve yields and reduce reaction times .

- Use in Drug Discovery :

Case Studies

- Inhibition Studies :

- Cytotoxicity Assays :

Mechanism of Action

The mechanism of action of 2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of 5-lipoxygenase is believed to occur through binding to the enzyme’s active site, thereby preventing the formation of pro-inflammatory leukotrienes . Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .

Comparison with Similar Compounds

Coumarin Derivatives Without Tetrazole Moieties

Example: 4-Amino-2-oxo-2H-chromene ()

- Structure: Simplifies the target compound by replacing the carboxamide-phenyl-tetrazole chain with an amino group at position 4.

- Key Differences: Polarity: The amino group increases solubility in polar solvents compared to the parent coumarin.

- Applications : Fluorescent probes or antimicrobial agents due to coumarin’s intrinsic optical properties .

Tetrazole-Containing Compounds Without Coumarin

Example: 5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide ()

- Structure : Replaces the coumarin core with a triazole-thienyl system.

- Key Differences :

- Applications: Antifungal/antiviral agents, leveraging triazole’s known biological roles .

Hybrid Chromeno-Pyridinones

Example: 2-Methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5H-chromeno[4,3-b]pyridin-5-ones ()

- Structure: Fuses coumarin with a pyridinone ring and oxadiazole substituents.

- Electronic Effects: Extended conjugation increases UV absorption, useful for fluorescence-based applications .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthesis : The target compound’s synthesis likely involves coupling 4-oxo-4H-chromene-2-carboxylic acid with a phenyl-tetrazole-carboxamide intermediate, analogous to methods using phosphoryl oxychloride for cyclization () .

- Biological Potential: Coumarin-tetrazole hybrids may synergize coumarin’s kinase inhibition with tetrazole’s bioisosteric properties, offering enhanced drug-likeness compared to simpler analogs .

Biological Activity

The compound 2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide represents a novel addition to the family of chromene derivatives, which have shown significant biological activity across various therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure comprising a chromene moiety linked to a tetrazole ring. The presence of both chromene and tetrazole functionalities is significant, as these structures are known for their diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing the chromene scaffold exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of 4H-chromenes can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines . The specific compound under discussion has been evaluated for its cytotoxic effects against several cancer types, demonstrating promising results in preclinical models.

Antimicrobial Properties

The antimicrobial activity of chromene derivatives is well-documented. The compound has been tested against a range of pathogens, including bacteria and fungi. Preliminary findings suggest that it exhibits significant inhibitory effects on microbial growth, potentially through mechanisms involving disruption of microbial cell membranes or interference with essential metabolic pathways .

Antioxidant Activity

Antioxidant properties are another important aspect of the biological profile of this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of the compound. Modifications to the chromene and tetrazole moieties can enhance potency and selectivity. For example, substituents on the phenyl ring can significantly affect the binding affinity to biological targets and overall efficacy .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative based on the 4H-chromene structure was tested in vitro against breast cancer cells, showing an IC50 value significantly lower than that of conventional chemotherapeutics .

- Case Study 2 : In vivo studies demonstrated that another chromene derivative exhibited substantial antimicrobial activity against resistant strains of bacteria, suggesting potential for development as a new antibiotic .

Data Tables

Q & A

Q. Optimization Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Tetrazole Formation | NaN₃, HCl, RT, 12h | 65–75 | >90% |

| Amide Coupling | HATU, DIPEA, DMF, 0°C→RT | 80–85 | >95% |

| Purification | Column chromatography (EtOAc/hexane) | – | >98% |

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond integrity. For example, chromene carbonyl signals appear at ~170 ppm in ¹³C NMR .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and 1740 cm⁻¹ (chromene carbonyl) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 435.12) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths/angles and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

Contradictions often arise from assay variability. Strategies include:

Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls .

Dose-Response Curves : Compare EC₅₀/IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) .

Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify outliers .

Q. Example Conflict Resolution :

| Study | Reported IC₅₀ (μM) | Assay Condition |

|---|---|---|

| A | 0.5 | HEK293, 24h incubation |

| B | 5.2 | CHO-K1, 48h incubation |

| Resolution: Re-test under unified conditions to isolate protocol-dependent effects. |

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with the compound’s InChIKey (e.g., VBLYLSBSCDBIMH-UHFFFAOYSA-N) to model binding to targets like mGlu4 .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in GROMACS (50 ns runs, AMBER force field) .

- QSAR Models : Corate substituent effects (e.g., electron-withdrawing groups on tetrazole) with activity using MOE or Schrödinger .

Q. Key Parameters :

| Software | Target PDB ID | Grid Size | Scoring Function |

|---|---|---|---|

| AutoDock Vina | 5TBP (mGlu4) | 25 ų | Vinardo |

Advanced: How do modifications to the chromene or tetrazole moieties affect bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

Chromene Modifications :

- Electron-donating groups (e.g., -OCH₃) enhance solubility but reduce receptor affinity .

- Fluorination at C-4 increases metabolic stability .

Tetrazole Modifications :

- N-Methylation reduces hydrogen-bonding capacity but improves membrane permeability .

Q. SAR Table :

| Substituent | Bioactivity (IC₅₀, μM) | LogP |

|---|---|---|

| -H (Parent) | 0.5 | 2.1 |

| -OCH₃ | 2.3 | 1.8 |

| -CF₃ | 0.7 | 2.5 |

Advanced: What strategies improve the compound’s solubility without compromising activity?

Methodological Answer:

Co-Solvent Systems : Use DMSO/PEG400 mixtures (e.g., 10:90 v/v) for in vitro assays .

Salt Formation : React with HCl or sodium bicarbonate to form water-soluble salts .

Pro-Drug Approach : Introduce hydrolyzable groups (e.g., acetyl) cleaved in vivo .

Q. Solubility Data :

| Formulation | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Free Base | 0.2 | 15 |

| HCl Salt | 1.8 | 45 |

Advanced: How should researchers analyze crystallographic data to resolve conformational ambiguities?

Methodological Answer:

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .

Refinement in SHELXL : Apply TWIN and BASF commands to handle twinning or disorder .

Hydrogen Bonding Analysis : Use Mercury software to map interactions (e.g., N–H···O=C chromene) .

Q. Crystallographic Table :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <5% |

| H-Bond Distance | 2.8–3.2 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.